Cas no 1451392-82-7 (2-Bromo-3-chloro-6-fluorophenylboronic acid)

2-Bromo-3-chloro-6-fluorophenylboronic acid is a halogenated phenylboronic acid derivative commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its distinct substitution pattern—bromo, chloro, and fluoro groups—enhances its utility in constructing complex polyhalogenated biaryl structures, which are valuable in pharmaceutical and materials science research. The boronic acid moiety facilitates efficient palladium-catalyzed coupling, while the halogen substituents offer further functionalization opportunities. This compound exhibits good stability under standard handling conditions, making it suitable for multi-step synthetic applications. Its high purity and well-defined reactivity profile ensure reliable performance in demanding organic transformations.
2-Bromo-3-chloro-6-fluorophenylboronic acid structure
1451392-82-7 structure
Product Name:2-Bromo-3-chloro-6-fluorophenylboronic acid
CAS No:1451392-82-7
MF:C6H4BBrClFO2
MW:253.261163711548
MDL:MFCD11505067
CID:4737581
PubChem ID:57497251
Update Time:2025-11-02

2-Bromo-3-chloro-6-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-chloro-6-fluorophenylboronic acid
    • (2-Bromo-3-chloro-6-fluorophenyl)boronic acid
    • FCH1404156
    • PC501827
    • BC001781
    • Z1305
    • 2-Bromo-3-chloro-6-fluorobenzeneboronic acid
    • CS-0107733
    • 1451392-82-7
    • (2-Bromo-3-chloro-6-fluoro-phenyl)boronic acid
    • AKOS022181650
    • BIC39282
    • CS-16836
    • D71457
    • MFCD11505067
    • MDL: MFCD11505067
    • Inchi: 1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H
    • InChI Key: VXFAFMUNENKHDY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(C=1B(O)O)F)Cl

Computed Properties

  • Exact Mass: 251.91603g/mol
  • Monoisotopic Mass: 251.91603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

2-Bromo-3-chloro-6-fluorophenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
203621-1g
(2-Bromo-3-chloro-6-fluorophenyl)boronic acid
1451392-82-7
1g
$538.00 2023-09-10
Matrix Scientific
203621-25g
(2-Bromo-3-chloro-6-fluorophenyl)boronic acid
1451392-82-7
25g
$2216.00 2023-09-10
TRC
B821465-50mg
2-Bromo-3-chloro-6-fluorophenylboronic Acid
1451392-82-7
50mg
$ 50.00 2022-06-06
TRC
B821465-100mg
2-Bromo-3-chloro-6-fluorophenylboronic Acid
1451392-82-7
100mg
$ 65.00 2022-06-06
TRC
B821465-500mg
2-Bromo-3-chloro-6-fluorophenylboronic Acid
1451392-82-7
500mg
$ 135.00 2022-06-06
Apollo Scientific
PC501827-1g
2-Bromo-3-chloro-6-fluorobenzeneboronic acid
1451392-82-7 95%
1g
£44.00 2025-02-21
Apollo Scientific
PC501827-5g
2-Bromo-3-chloro-6-fluorobenzeneboronic acid
1451392-82-7 95%
5g
£155.00 2025-02-21
Apollo Scientific
PC501827-10g
2-Bromo-3-chloro-6-fluorobenzeneboronic acid
1451392-82-7 95%
10g
£279.00 2025-02-21
abcr
AB515467-1 g
2-Bromo-3-chloro-6-fluorophenylboronic acid
1451392-82-7
1g
€153.40 2023-04-18
abcr
AB515467-5 g
2-Bromo-3-chloro-6-fluorophenylboronic acid
1451392-82-7
5g
€418.90 2023-04-18

2-Bromo-3-chloro-6-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1451392-82-7)2-Bromo-3-chloro-6-fluorophenylboronic acid
Order Number:A1134115
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):155.0/280.0/522.0
Email:sales@amadischem.com

Additional information on 2-Bromo-3-chloro-6-fluorophenylboronic acid

Comprehensive Guide to 2-Bromo-3-chloro-6-fluorophenylboronic acid (CAS 1451392-82-7): Properties, Applications, and Market Insights

2-Bromo-3-chloro-6-fluorophenylboronic acid (CAS 1451392-82-7) is a specialized boronic acid derivative widely used in pharmaceutical and material science research. This compound belongs to the class of arylboronic acids, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. With its unique halogen-substituted aromatic ring, this compound offers exceptional reactivity for constructing complex molecular architectures.

The molecular structure of 2-Bromo-3-chloro-6-fluorophenylboronic acid features three distinct halogen atoms (bromine, chlorine, and fluorine) strategically positioned around the phenyl ring, making it particularly valuable for drug discovery applications. Researchers frequently utilize this compound as a building block for developing targeted therapies, especially in the field of kinase inhibitors and cancer research. Recent studies highlight its growing importance in developing next-generation pharmaceuticals addressing unmet medical needs.

In material science, 1451392-82-7 serves as a key precursor for creating advanced organic electronic materials. Its ability to participate in palladium-catalyzed coupling reactions makes it invaluable for synthesizing π-conjugated systems used in OLEDs and organic photovoltaics. The compound's halogen diversity allows precise tuning of material properties, addressing current industry demands for high-performance organic semiconductors.

The global market for 2-Bromo-3-chloro-6-fluorophenylboronic acid has shown steady growth, driven by increasing R&D investments in precision medicine and green chemistry initiatives. Pharmaceutical companies particularly value this compound for its versatility in creating structure-activity relationship (SAR) libraries during drug optimization phases. Analytical data suggests growing interest from academic and industrial researchers, with search trends indicating rising queries about "halogenated phenylboronic acid applications" and "CAS 1451392-82-7 synthesis methods".

From a chemical perspective, 2-Bromo-3-chloro-6-fluorophenylboronic acid demonstrates excellent stability under standard laboratory conditions, though proper storage in cool, dry environments is recommended. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like THF and DMF. Quality control parameters for research-grade material generally specify ≥95% purity by HPLC analysis, with advanced grades available for sensitive applications.

Recent innovations in catalytic systems have expanded the utility of 1451392-82-7 in sustainable chemistry applications. The compound's compatibility with microwave-assisted synthesis and continuous flow chemistry platforms aligns with current industry movements toward process intensification. Environmental considerations have also prompted development of improved purification techniques that minimize solvent waste during production.

Safety protocols for handling 2-Bromo-3-chloro-6-fluorophenylboronic acid follow standard laboratory practices for boronic acid compounds. While not classified as hazardous under normal use conditions, researchers should employ appropriate personal protective equipment when working with this material. The compound's Material Safety Data Sheet (MSDS) provides detailed guidance on storage conditions, incompatibilities, and first-aid measures.

Emerging applications for CAS 1451392-82-7 include its use in developing molecular probes for biological imaging and diagnostic agents. The compound's unique halogen pattern enables specific interactions with biological targets, making it valuable for chemical biology studies. Recent publications demonstrate its utility in creating fluorescent tags and PET tracer precursors for medical imaging applications.

Quality assurance for 2-Bromo-3-chloro-6-fluorophenylboronic acid typically involves comprehensive analytical characterization including 1H/13C NMR, mass spectrometry, and elemental analysis. Reputable suppliers provide batch-specific certificates of analysis documenting purity and confirming the absence of critical impurities. Current Good Manufacturing Practice (cGMP) compliant material is available for pharmaceutical development applications requiring stringent quality standards.

The scientific literature contains numerous examples of 1451392-82-7 applications in medicinal chemistry. Patent analysis reveals growing interest from major pharmaceutical companies, particularly in developing selective enzyme inhibitors and allosteric modulators. The compound's structural features enable efficient exploration of three-dimensional chemical space, a key requirement in modern drug discovery programs.

From a regulatory standpoint, 2-Bromo-3-chloro-6-fluorophenylboronic acid is not currently subject to significant international restrictions, though researchers should verify local regulations before shipping or transferring the material. The compound falls under standard chemical safety protocols rather than specialized controls, facilitating its use in global research collaborations.

Future prospects for CAS 1451392-82-7 appear promising, with market analysts predicting increased demand from both pharmaceutical and advanced materials sectors. Ongoing developments in catalytic borylation methods may further improve synthetic accessibility, while applications in proteolysis targeting chimeras (PROTACs) represent an exciting new research direction. The compound's versatility ensures its continued relevance in cutting-edge chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1451392-82-7)2-Bromo-3-chloro-6-fluorophenylboronic acid
A1134115
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):155.0/280.0/522.0
Email